A Multi-Technique Approach to the Structural Elucidation of Methyl 6-hydroxyquinoline-2-carboxylate
A Multi-Technique Approach to the Structural Elucidation of Methyl 6-hydroxyquinoline-2-carboxylate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals, most notably antimalarial drugs.[1] The specific substitution pattern on the quinoline ring system is a critical determinant of a compound's biological activity.[1] Therefore, the unambiguous structural characterization of novel quinoline derivatives, such as Methyl 6-hydroxyquinoline-2-carboxylate, is of paramount importance. This guide provides a comprehensive, field-proven strategy for the complete structural elucidation of this molecule, integrating data from multiple analytical techniques to ensure scientific rigor and absolute confidence in the final assignment.
Our approach is designed as a self-validating system, where findings from one technique are used to confirm and build upon the data from another, creating a cohesive and undeniable structural proof.
Overall Analytical Strategy
The structure elucidation process follows a logical workflow, beginning with the determination of the molecular formula and proceeding through the identification of functional groups and the assembly of the molecular framework. Each step provides a piece of the puzzle, and the convergence of all data points leads to the final, confirmed structure.
Caption: Overall workflow for structure elucidation.
Determining the Molecular Blueprint: High-Resolution Mass Spectrometry (HRMS)
The first and most fundamental step is to determine the exact molecular formula. While low-resolution mass spectrometry provides the nominal mass, HRMS delivers a highly precise mass measurement, often to within 5 parts per million (ppm), which is essential for calculating a unique and unambiguous elemental composition.[2][3]
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. This is expected to generate the protonated molecular ion [M+H]⁺.[4]
-
Analysis: Analyze the sample using a Time-of-Flight (TOF) mass analyzer to obtain high-resolution data.[5]
-
Data Processing: Use the instrument's software to calculate the elemental composition for the observed accurate mass of the [M+H]⁺ ion.
Data Interpretation
The expected molecular formula for Methyl 6-hydroxyquinoline-2-carboxylate is C₁₁H₉NO₃.[6] The corresponding monoisotopic mass is 203.05824 Da. HRMS analysis should yield an m/z value for the [M+H]⁺ ion that closely matches the theoretical value of 204.06552 Da. This confirmation is the bedrock upon which all subsequent analysis is built.
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₉NO₃ |
| Monoisotopic Mass (M) | 203.05824 Da |
| [M+H]⁺ Ion (Theoretical) | 204.06552 Da |
Identifying Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy
With the molecular formula established, FTIR spectroscopy is employed to identify the key functional groups present in the molecule. This technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different types of chemical bonds.[7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is the preferred method due to its minimal sample preparation requirements.[8]
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[9]
-
Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.[10]
-
Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance spectrum.
Data Interpretation
The FTIR spectrum provides clear evidence for the expected functional groups. The presence of a hydroxyl group, an ester carbonyl, and the aromatic quinoline system can be confirmed by characteristic absorption bands.
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~3200-3400 (broad) | O-H stretch | Phenolic Hydroxyl (-OH)[11][12] |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2950 | C-H stretch | Methyl C-H |
| ~1720-1740 | C=O stretch | Ester Carbonyl[13] |
| ~1600-1450 | C=C & C=N stretches | Aromatic Quinoline Ring[11] |
| ~1250-1300 | C-O stretch | Ester & Phenol |
The observation of these bands provides strong, direct evidence for the major structural components of the molecule, validating the molecular formula from HRMS.
Assembling the Puzzle: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule.[14] It provides information on the chemical environment, connectivity, and spatial relationships of all hydrogen and carbon atoms. A combination of 1D and 2D NMR experiments is required for a complete and unambiguous assignment.[15][16]
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the sample.[17]
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆, in a clean vial. DMSO is a good choice as it will solubilize the polar compound and will not exchange with the phenolic proton, allowing for its observation.[18]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.[19][20]
-
Homogenization: Cap the tube and invert several times to ensure a homogeneous solution.[17]
One-Dimensional (1D) NMR: The Carbon-Hydrogen Framework
¹H NMR: Provides information about the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity).[1]
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
Data Interpretation (Predicted)
Based on the structure of Methyl 6-hydroxyquinoline-2-carboxylate, we can predict the expected signals. The quinoline ring system contains protons that are chemically and magnetically non-equivalent, leading to complex spectra.[21] Protons on the pyridine part of the ring (H-3, H-4) are distinct from those on the benzene part (H-5, H-7, H-8).[21] The H-2 position is substituted, so no proton signal is expected there.[17]
Table: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆) Note: These are estimated values based on known data for quinoline derivatives. Actual values may vary.
| Position | Atom | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) |
| - | -OH | ~10.0 (s, 1H) | - |
| - | -OCH₃ | ~3.9 (s, 3H) | ~53 |
| C=O | - | - | ~165 |
| 2 | C | - | ~148 |
| 3 | CH | ~7.6 (d, 1H) | ~122 |
| 4 | CH | ~8.2 (d, 1H) | ~138 |
| 4a | C | - | ~128 |
| 5 | CH | ~7.8 (d, 1H) | ~123 |
| 6 | C | - | ~155 |
| 7 | CH | ~7.2 (dd, 1H) | ~110 |
| 8 | CH | ~7.4 (d, 1H) | ~130 |
| 8a | C | - | ~145 |
Two-Dimensional (2D) NMR: Establishing Connectivity
While 1D NMR provides the pieces, 2D NMR shows how they connect. A standard suite of experiments including COSY, HSQC, and HMBC is essential for unambiguous assignment.[22]
-
COSY (COrrelation SpectroscopY): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). This is used to map out proton-proton spin systems.[14]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to (one-bond correlation). This is a highly sensitive experiment for assigning protonated carbons.[23]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the key experiment for connecting different spin systems and identifying quaternary (non-protonated) carbons.[23]
Data Interpretation and Structure Assembly
The final structure is confirmed by synthesizing the information from all NMR experiments.
Caption: Key 2D NMR correlations for structure confirmation.
-
HSQC Analysis: Each proton signal in the aromatic region and the methyl signal will show a cross-peak to its directly attached carbon, confirming the C-H pairings listed in the table.
-
COSY Analysis: Cross-peaks will be observed between H-3 and H-4, confirming their adjacent positions on the pyridine ring. Similarly, correlations will be seen between H-7 and H-8, and a weaker correlation between H-5 and H-7, establishing the connectivity of the benzene portion of the ring.
-
HMBC Analysis (The Final Proof): This experiment provides the crucial long-range correlations that lock the structure in place.
-
Ester Position: A strong correlation from the methyl protons (~3.9 ppm) to the ester carbonyl carbon (~165 ppm) confirms the methyl ester group. Crucially, correlations from H-3 and H-4 to the quaternary carbon at position 2 (~148 ppm) and to the carbonyl carbon (~165 ppm) unambiguously place the methyl carboxylate group at the C-2 position.
-
Hydroxyl Position: Correlations from H-5 and H-7 to the oxygen-bearing quaternary carbon at ~155 ppm confirm this carbon as C-6. A correlation from the exchangeable hydroxyl proton (~10.0 ppm) to this same carbon (C-6) provides the final, definitive proof of the hydroxyl group's location.
-
Conclusion
By systematically integrating data from High-Resolution Mass Spectrometry, FTIR Spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, the structure of Methyl 6-hydroxyquinoline-2-carboxylate can be elucidated with the highest degree of scientific confidence. The molecular formula from HRMS is validated by the functional groups identified in the IR spectrum. The complete atomic framework and connectivity are then unequivocally established through the logical interpretation of ¹H, ¹³C, COSY, HSQC, and critically, HMBC data. This multi-technique, self-validating workflow represents a best-practice approach for the structural characterization of novel compounds in a research and drug development setting.
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